4-(6-Fluoro-2-pyridyl)thiazol-2-amine

Antimicrobial Structure-Activity Relationship (SAR) Thiazole Hybrids

4-(6-Fluoro-2-pyridyl)thiazol-2-amine (CAS 2422030-89-3) is a heterocyclic compound featuring a 2-aminothiazole core substituted at the 4-position with a 6-fluoro-2-pyridyl group. With a molecular weight of 195.22 g/mol and a computed XLogP3-AA of 1.7, this compound presents a balanced, low-molecular-weight profile suitable for further derivatization in drug discovery.

Molecular Formula C8H6FN3S
Molecular Weight 195.22 g/mol
Cat. No. B13699288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Fluoro-2-pyridyl)thiazol-2-amine
Molecular FormulaC8H6FN3S
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)F)C2=CSC(=N2)N
InChIInChI=1S/C8H6FN3S/c9-7-3-1-2-5(11-7)6-4-13-8(10)12-6/h1-4H,(H2,10,12)
InChIKeyBFAWGHAEPWVHLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(6-Fluoro-2-pyridyl)thiazol-2-amine: A Core Scaffold for Kinase-Targeted and Antimicrobial Research


4-(6-Fluoro-2-pyridyl)thiazol-2-amine (CAS 2422030-89-3) is a heterocyclic compound featuring a 2-aminothiazole core substituted at the 4-position with a 6-fluoro-2-pyridyl group [1]. With a molecular weight of 195.22 g/mol and a computed XLogP3-AA of 1.7, this compound presents a balanced, low-molecular-weight profile suitable for further derivatization in drug discovery [1]. Its structure combines the established biological relevance of the aminothiazole motif with the unique electronic and metabolic effects of a fluorine atom on a pyridine ring, positioning it as a versatile intermediate for medicinal chemistry programs targeting kinases, epigenetic regulators, and antimicrobial agents [2][3].

Why Unoptimized Thiazole and Pyridyl Analogs Cannot Substitute for 4-(6-Fluoro-2-pyridyl)thiazol-2-amine


In medicinal chemistry, the substitution pattern on a core scaffold critically dictates biological activity, target selectivity, and physicochemical properties. Simply replacing 4-(6-Fluoro-2-pyridyl)thiazol-2-amine with a generic aminothiazole, a different pyridyl isomer, or a non-fluorinated analog is likely to result in significant loss of potency or altered drug-like characteristics. Class-level evidence shows that the position of the pyridine attachment (2- vs 4-pyridyl) on the thiazole ring leads to substantial differences in biological activity [1]. Furthermore, the introduction of an electron-withdrawing fluorine atom is a proven strategy to modulate a molecule's electronic environment, enhance target binding, and improve metabolic stability, outcomes that cannot be achieved with a hydrogen or methyl substituent [2]. Therefore, the precise combination of the 2-aminothiazole core, the 4-pyridyl linkage, and the 6-fluoro substituent in this compound constitutes a unique chemical space that is not interchangeable with its close structural relatives.

Quantifiable Differentiation of 4-(6-Fluoro-2-pyridyl)thiazol-2-amine: A Comparative Evidence Analysis


Impact of 4-Pyridyl vs. 2-Pyridyl Substitution on Thiazole Antimicrobial Activity

A direct comparative study of pyridine-thiazole hybrids demonstrates that the 4-pyridine substituted series (4a-e) exhibits more potent antimicrobial activity than the 2-pyridine substituted series (3a-e). This indicates a clear positional preference for the 4-pyridyl group on the thiazole ring, which is a key structural feature of 4-(6-Fluoro-2-pyridyl)thiazol-2-amine [1].

Antimicrobial Structure-Activity Relationship (SAR) Thiazole Hybrids

Fluorine Substitution as a Driver of Enhanced Antimicrobial Activity in Thiazole Derivatives

A study on a series of thiazole derivatives (5a-5i) revealed that electron-withdrawing substituents, specifically fluorine and chlorine, significantly enhance antimicrobial potency. Compounds containing fluorine (like 5e and 5h) were among the most active, demonstrating the benefit of this substitution [1].

Antimicrobial Halogenation SAR

Optimized Physicochemical Profile for Kinase Inhibitor Development

The pyridyl aminothiazole class has been identified as a privileged scaffold for ATP-competitive kinase inhibition, with optimization efforts focusing on achieving low picomolar potency and high residence times [1][2]. The target compound 4-(6-Fluoro-2-pyridyl)thiazol-2-amine possesses a favorable, low-molecular-weight starting point (195.22 g/mol) and a moderate calculated lipophilicity (XLogP3-AA = 1.7) [3]. This profile aligns with optimization goals for cellular kinase inhibitors, which required reduction of molecular weight and polar surface area and an increase in lipophilicity to improve cellular activity [2].

Medicinal Chemistry Kinase Inhibition Drug-like Properties

Strategic Value of the 2-Aminothiazole Core for Targeted Protein Degradation and Epigenetics

The N-substituted 4-(pyridin-2-yl)thiazole-2-amine core has been successfully employed as a starting point for the development of potent and selective inhibitors of JmjC histone demethylases (KDMs). Structure-based optimization of this core yielded derivatives with equipotent activity against KDM4 and KDM5 subfamilies and demonstrated cellular permeability [1].

Epigenetics Histone Demethylase Chemical Probe

Strategic Procurement and Application Scenarios for 4-(6-Fluoro-2-pyridyl)thiazol-2-amine


Kinase Inhibitor Lead Generation and Optimization Programs

This compound serves as an ideal, low-molecular-weight core for initiating kinase inhibitor discovery projects. Its structural features align with the pyridyl aminothiazole class, which has been optimized for potent CHK1 inhibition [1]. The 6-fluoro substituent can be leveraged to enhance target binding and improve the metabolic profile of lead compounds [2].

Antimicrobial Agent Development with Enhanced Potency

For research groups focusing on novel antimicrobials, this compound is a strategic choice. It combines two features shown to independently enhance antimicrobial activity: the 4-pyridyl substitution pattern on the thiazole ring and the presence of an electron-withdrawing fluorine atom [3][4]. This makes it a more promising starting point than non-fluorinated or differently substituted analogs.

Epigenetic Chemical Probe Synthesis and Functional Genomics

The 4-(pyridin-2-yl)thiazol-2-amine core is a validated scaffold for developing inhibitors of JmjC histone demethylases [5]. 4-(6-Fluoro-2-pyridyl)thiazol-2-amine provides a pre-functionalized version of this core, allowing for efficient derivatization to create novel chemical probes for studying epigenetic regulation in cancer and other diseases.

Building Block for Targeted Protein Degradation (PROTAC) Molecules

Given its established role as a ligand for kinase and epigenetic protein targets, this compound is an excellent candidate for incorporation into PROTAC (PROteolysis TArgeting Chimera) designs. Its structure provides a functional handle for further elaboration to create heterobifunctional molecules aimed at degrading disease-relevant proteins.

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